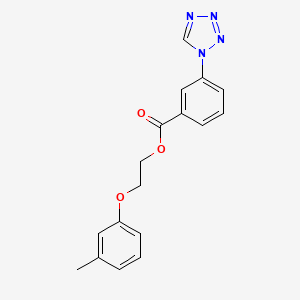![molecular formula C16H21NO3 B7681147 Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate](/img/structure/B7681147.png)
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate, also known as Mecam, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer.
Mecanismo De Acción
The mechanism of action of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate involves the inhibition of the cyclooxygenase (COX) pathway, which is responsible for the production of pro-inflammatory cytokines and prostaglandins. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate selectively inhibits COX-2, which is upregulated in response to inflammation and pain, while sparing COX-1, which is involved in the production of protective prostaglandins in the stomach and kidneys. This selective inhibition of COX-2 leads to a reduction in inflammation and pain without causing adverse effects on the gastrointestinal and renal systems.
Biochemical and Physiological Effects:
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been shown to exhibit anti-inflammatory and analgesic effects by reducing the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also modulates the activity of pain receptors, such as transient receptor potential vanilloid 1 (TRPV1) and acid-sensing ion channel 3 (ASIC3), which are involved in the transmission of pain signals. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and is relatively inexpensive compared to other anti-inflammatory and analgesic drugs. However, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate also has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. It also has a short half-life and requires frequent dosing, which can be challenging for long-term studies.
Direcciones Futuras
There are several future directions for the research and development of Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate. One potential application is in the treatment of neuropathic pain, which is a chronic condition that affects millions of people worldwide. Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been shown to have promising results in preclinical studies and could be further explored in clinical trials. Another potential application is in the treatment of cancer, where Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate could be used as a combination therapy with other anticancer drugs to enhance their efficacy and reduce their side effects. Finally, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate could be further optimized for its pharmacokinetics and bioavailability to improve its therapeutic potential.
Métodos De Síntesis
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate can be synthesized through a multi-step process involving the reaction of 3-amino-4-methylbenzoic acid with 2-cyclopentylacetyl chloride in the presence of a base, followed by esterification with methanol and an acid catalyst. The final product is obtained through purification and crystallization techniques.
Aplicaciones Científicas De Investigación
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been extensively studied for its potential therapeutic applications in various medical conditions, including inflammation, pain, and cancer. It has been shown to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and modulating the activity of pain receptors. In addition, Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11-7-8-13(16(19)20-2)10-14(11)17-15(18)9-12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNICLJRIJGHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-cyclopentylacetyl)amino]-4-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B7681064.png)

![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)
![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)
![4-[[2-(Oxolan-2-ylmethylcarbamoyl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7681116.png)
![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![(4-Pyrimidin-2-ylpiperazin-1-yl)-[4-(1,2,4-triazol-1-ylmethyl)phenyl]methanone](/img/structure/B7681127.png)

![N-[4-[5-(acetamidomethyl)furan-2-yl]-1,3-thiazol-2-yl]-2-tert-butyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7681132.png)
![methyl 5-[(6-chloro-2H-chromene-3-carbonyl)amino]thiophene-2-carboxylate](/img/structure/B7681137.png)

![2-[(4-fluorophenoxy)methyl]-N-(2-methylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B7681158.png)
![3-Ethyl-5-[[1-(2-methoxyphenyl)-5-phenylimidazol-2-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7681159.png)
![[2-[2-Morpholin-4-yl-5-(trifluoromethyl)anilino]-2-oxoethyl] 4-acetamidobenzoate](/img/structure/B7681161.png)